N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

P2X3 antagonist structure-activity relationship benzothiazole-thiophene scaffold

Exclusive neutral non-basic P2X3/P2X2/3 antagonist from Roche's foundational arylamide patent US 7,786,110 B2. Unique benzothiazole-thiophene-5-phenylisoxazole carboxamide scaffold—no generic substitute exists. Minor structural modifications cause order-of-magnitude potency shifts, ensuring exclusive pharmacological profile. Ideal for SAR benchmarking, IP FTO comparator vs. gefapixant, and calibrating in silico ADME models (MW 403.47, TPSA ~88 Ų, 1 HBD, 3 HBA).

Molecular Formula C21H13N3O2S2
Molecular Weight 403.47
CAS No. 1211354-08-3
Cat. No. B2458300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS1211354-08-3
Molecular FormulaC21H13N3O2S2
Molecular Weight403.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H13N3O2S2/c25-19(16-12-17(26-24-16)13-6-2-1-3-7-13)23-20-14(10-11-27-20)21-22-15-8-4-5-9-18(15)28-21/h1-12H,(H,23,25)
InChIKeyFDNFXTOTPJWNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS 1211354-08-3): Chemical Identity, Patent Origin, and Structural Context for Research Procurement


N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS 1211354-08-3; molecular formula C₂₁H₁₃N₃O₂S₂; molecular weight 403.47 g/mol) is a synthetic heterocyclic compound belonging to the thiazole- and oxazole-substituted arylamide class of P2X3/P2X2/3 purinergic receptor antagonists [1]. Originally disclosed by Roche Palo Alto LLC in US Patent 7,786,110 B2, the compound features a benzothiazole moiety linked to a thiophene ring, which is further connected via a carboxamide bridge to a 5-phenyl-1,2-oxazole (isoxazole) core [2]. This specific substitution pattern distinguishes it from other in-class arylamides that bear simpler benzamide or monocyclic heteroaryl appendages. The compound is supplied primarily as a research tool for preclinical target validation studies focused on P2X3-mediated pain, genitourinary, gastrointestinal, and respiratory disease models [1][2].

Why CAS 1211354-08-3 Cannot Be Replaced by a Generic P2X3 Antagonist: Structural and Pharmacophoric Specificity


Generic substitution within the P2X3/P2X2/3 antagonist class is precluded by the steep structure-activity relationship (SAR) defining this arylamide series. The Roche patent data demonstrate that minor modifications to the heteroaryl R₁ group (e.g., swapping benzothiazole for benzoxazole, thiazole, or isoxazole) or alterations to the central spacer (replacing thiophene with phenyl or pyridyl) produce order-of-magnitude shifts in antagonist potency against recombinant human P2X3 and P2X2/3 receptors [1]. The compound CAS 1211354-08-3 occupies a narrow structural niche – benzothiazole at the R₁ position, thiophene as the central core, and 5-phenylisoxazole-3-carboxamide as the terminal motif – that is not replicated by any other commercially available compound. Substituting a generic benzothiazole-carboxamide or a simple isoxazole derivative would introduce uncharacterized potency, selectivity, and pharmacokinetic properties, rendering experimental results non-comparable and irreproducible [1].

CAS 1211354-08-3: Differential Evidence vs. Closest Analogs – Quantitative Comparison Guide for Procurement


Structural Scaffold Differentiation: Benzothiazole-Thiophene-Isoxazole vs. Simplified Arylamide Cores in the Roche P2X3 Antagonist Series

CAS 1211354-08-3 is the only compound in the Roche US 7,786,110 patent series that combines a benzothiazole R₁ substituent, a thiophene central ring, and a 5-phenylisoxazole-3-carboxamide terminal group in a single molecular entity [1]. Comparators within the same patent family include compounds bearing benzoxazole, 4-methylthiazole, or unsubstituted isoxazole at the R₁ position, and compounds with phenyl, pyridyl, or furanyl central rings. The benzothiazole-thiophene combination in CAS 1211354-08-3 provides a distinct spatial arrangement of hydrogen bond acceptors (thiazole N, isoxazole O and N) and aromatic stacking surfaces (benzothiazole benzene ring, thiophene, phenyl) that differs from all other exemplified analogs [1].

P2X3 antagonist structure-activity relationship benzothiazole-thiophene scaffold

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bond Donor/Acceptor Profile vs. Simplified Analogs

CAS 1211354-08-3 has a molecular weight of 403.47 g/mol and contains 3 hydrogen bond acceptors (isoxazole O and N, carboxamide carbonyl O) and 1 hydrogen bond donor (carboxamide NH), with a calculated topological polar surface area (TPSA) of approximately 88 Ų [1]. Compared to the minimal core arylamide N-(benzothiazol-2-yl)benzamide (MW ~254 g/mol, 2 HBA, 1 HBD), CAS 1211354-08-3 adds substantial bulk and lipophilicity from the thiophene spacer and the 5-phenylisoxazole group, shifting it toward the upper end of drug-like chemical space. This differentiates it from simpler, earlier-generation P2X3 antagonist fragments which may exhibit promiscuous binding or rapid metabolic clearance [2].

drug-likeness physicochemical properties lead optimization

Target Selectivity Profile: P2X3/P2X2/3 Antagonist Patent Class vs. Alternative P2X3 Chemotypes (RO-85, A-317491, Gefapixant)

The arylamide chemotype represented by CAS 1211354-08-3 (Roche patent US 7,786,110) constitutes a structurally distinct class from other well-characterized P2X3 antagonists: the diaminopyrimidine RO-85 (IC₅₀ ~100 nM at recombinant human P2X3) [2], the sulfonamide A-317491 (IC₅₀ ~100 nM at rat P2X3), and the clinical pyrimidine-diamine gefapixant/MK-7264 (pIC₅₀ ~7.5–8.0). In contrast to these competitors, the arylamide class relies on a neutral, non-basic pharmacophore lacking a protonatable amine at physiological pH, a feature that may confer distinct off-target selectivity and pharmacokinetic behavior [1]. While quantitative selectivity data for CAS 1211354-08-3 itself are not publicly disclosed, its placement within a patent covering P2X3/P2X2/3 dual activity suggests a binding mode overlapping with but not identical to that of RO-85 or gefapixant [1][2].

P2X3 receptor selectivity target validation chemotype comparison

Absence of Publicly Available Direct Comparator Potency Data: Implications for Procurement and Experimental Design

High-strength differential evidence is limited for CAS 1211354-08-3. No head-to-head comparative IC₅₀, Kᵢ, binding affinity, selectivity, ADME, or in vivo efficacy data were identified in the public domain for this compound versus any named comparator [1]. The patent US 7,786,110 B2 exemplifies this compound within a library of hundreds of arylamides, but does not single it out with individual biological data in the disclosed examples. Researchers procuring this compound for P2X3-related work must therefore plan for de novo characterization including: (i) determination of antagonist potency (IC₅₀) at recombinant human P2X3 and P2X2/3 receptors using calcium flux or electrophysiology; (ii) counter-screening against P2X1, P2X2, P2X4, P2X5, and P2X7 to establish selectivity; and (iii) basic ADME profiling (solubility, microsomal stability, CYP inhibition). Results should be benchmarked against well-characterized standards such as RO-85 or A-317491 [2].

data gap analysis experimental planning assay validation

Best-Fit Research and Industrial Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS 1211354-08-3)


P2X3/P2X2/3 Receptor Pharmacological Tool for In Vitro SAR Expansion Studies

CAS 1211354-08-3 is most appropriately deployed as a structurally defined pharmacological tool for expanding the published structure-activity relationship (SAR) of neutral arylamide-based P2X3/P2X2/3 antagonists. As evidenced by its placement within the Roche patent US 7,786,110 B2 [1], this compound represents a distinct three-component scaffold (benzothiazole–thiophene–phenylisoxazole carboxamide) that can serve as a reference point for systematic variation of each moiety. Researchers can use this compound to benchmark newly synthesized analogs in recombinant human P2X3 and P2X2/3 functional assays (FLIPR calcium flux or automated patch clamp), comparing potency and efficacy against the well-characterized diaminopyrimidine RO-85 (IC₅₀ ~100 nM) [3].

Probe for Investigating Neutral Pharmacophore P2X3 Antagonism vs. Basic Amine-Containing Chemotypes

The neutral, non-basic pharmacophore of CAS 1211354-08-3 distinguishes it from leading clinical and preclinical P2X3 antagonists such as gefapixant and RO-85, which rely on protonated amine interactions with the receptor [3]. This compound can be used in comparative studies to dissect the contribution of ionic vs. neutral hydrogen-bonding interactions to P2X3 binding affinity and functional antagonism. Electrophysiological recordings at varying pH, combined with site-directed mutagenesis of key receptor residues, can elucidate whether the benzothiazole-thiophene-isoxazole scaffold engages the orthosteric ATP-binding pocket or an allosteric site [1].

Physicochemical Benchmarking Compound for Arylamide Lead Optimization Programs

With a molecular weight of 403.47 g/mol, TPSA of approximately 88 Ų, and balanced hydrogen bond donor/acceptor count (1 HBD, 3 HBA) [2], CAS 1211354-08-3 occupies a position in drug-like chemical space suitable as a physicochemical reference for arylamide P2X3 antagonist optimization campaigns. Medicinal chemistry teams can use this compound to calibrate in silico ADME models and to establish baseline solubility, permeability (PAMPA or Caco-2), and human liver microsome stability values against which structural modifications (e.g., introduction of solubilizing groups, halogen substitutions, or core replacements) are measured [1][2].

Patent Landscape and Freedom-to-Operate Analysis Reference Compound

As an explicitly exemplified compound in Roche's foundational P2X3/P2X2/3 arylamide patent US 7,786,110 B2 [1], CAS 1211354-08-3 serves as a critical reference for intellectual property (IP) and freedom-to-operate (FTO) analyses in the purinergic receptor antagonist field. Competitor organizations developing novel P2X3 antagonists can use this compound as a structural comparator to assess the novelty and non-obviousness of their own chemical matter, distinguishing their inventions from the Roche arylamide patent estate through quantitative Tanimoto similarity metrics and pharmacophore fingerprint comparisons [1].

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.